4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine

Description

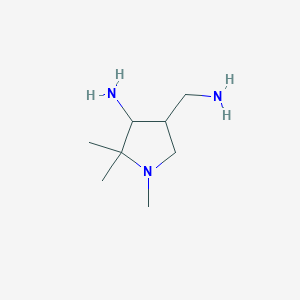

4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine is a pyrrolidine derivative characterized by a saturated five-membered ring with a primary amine group at position 3, an aminomethyl substituent at position 4, and two methyl groups at position 2 and one methyl group at position 1. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as modulators of ion channels and receptors .

Properties

Molecular Formula |

C8H19N3 |

|---|---|

Molecular Weight |

157.26 g/mol |

IUPAC Name |

4-(aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H19N3/c1-8(2)7(10)6(4-9)5-11(8)3/h6-7H,4-5,9-10H2,1-3H3 |

InChI Key |

LRICKIVBUIYJMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(CN1C)CN)N)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Pyrrolidine Functionalization

The core pyrrolidine ring, substituted with three methyl groups at positions 1, 2, and 2, is typically prepared or sourced as a starting material. The key challenge is the selective introduction of the aminomethyl group at the 4-position and the amine at the 3-position.

- Starting Material: 1,2,2-trimethylpyrrolidine derivatives.

- Key Reaction: Aminomethylation at the 4-position, often achieved via nucleophilic substitution or reductive amination techniques.

Reductive Amination and Catalytic Hydrogenation

Reductive amination is a common method to introduce the aminomethyl group. This involves reacting an aldehyde or a related precursor with an amine source, followed by reduction.

- Catalysts such as Raney Nickel or palladium on charcoal are employed for hydrogenation steps to reduce intermediates to the desired amine functionalities.

- Hydrogenation conditions typically involve moderate temperatures and pressures, with hydrogen gas as the reducing agent.

- Use of hydrazine hydrate as a hydrogen source has been reported to improve efficiency in related aminomethyl-pyridine syntheses, suggesting potential applicability here.

Use of Halides and Catalytic Systems

An alternative approach involves reacting halide precursors with nitrogen-containing compounds under catalytic conditions:

- Reaction of halides with ammonia or primary/secondary amines in the presence of hydrogen and catalysts at elevated temperatures (50–350 °C) and pressures (10–300 atm).

- Catalytic systems facilitate the formation of tertiary amines, which can be adapted for the synthesis of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine.

- Batch or continuous processes can be employed depending on scale and desired efficiency.

One-Pot and Cascade Reactions

Recent advances include one-pot alkylation and depyridylation cascades using N-aminopyridinium salts as ammonia surrogates, which may inspire analogous methods for pyrrolidine derivatives:

- Use of bases such as cesium carbonate to promote selective N-alkylation followed by in situ depyridylation.

- These methods offer high yields and operational simplicity, potentially translatable to the target compound’s synthesis.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- The synthesis requires careful control of reaction parameters to avoid over-alkylation or side reactions.

- Catalytic hydrogenation steps are critical for converting nitrile or amide intermediates to the aminomethyl group.

- Use of bases such as cesium carbonate or potassium hydroxide can influence selectivity and yield.

- Multi-step processes benefit from telescoping reactions (performing sequential steps without isolation) to improve efficiency and reduce purification steps.

- The choice of catalyst and hydrogen source can significantly affect reaction rates and product purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amino group (-NH2) and secondary amine sites exhibit nucleophilic character, allowing alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) at room temperature.

Table 1: Representative Alkylation/Acylation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF, 70°C, 6h | N-Methylated pyrrolidinium salt | 78 |

| Acetyl chloride | Et3N, RT, 2h | N-Acetyl derivative | 85 |

Condensation Reactions

The compound participates in Schiff base formation and Mannich-type reactions:

-

Schiff Bases : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, stabilized by the rigid pyrrolidine ring.

-

Mannich Reaction : Acts as a nucleophile in three-component reactions with ketones and formaldehyde, producing β-amino carbonyl derivatives.

Oxidation Reactions

The secondary amine undergoes oxidation under controlled conditions:

-

Peracid Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates an N-oxide derivative, confirmed by FTIR (N-O stretch at 950 cm⁻¹) .

-

Catalytic Oxidation : Using RuO4 in aqueous acetonitrile yields a nitrone intermediate, which can be isolated or further functionalized.

CO2 Capture Mechanisms

The compound reacts with CO2 via a six-membered transition state, as proposed in unified amine-CO2 interaction models :

-

Nucleophilic Attack : The amine’s lone pair attacks CO2’s electrophilic carbon.

-

Proton Transfer : A Brønsted base (e.g., water or another amine molecule) facilitates H+ transfer.

-

Carbamate Formation : Stabilized by hydrogen bonding networks in aqueous media .

Key Mechanistic Insights :

-

Activation energy for carbamate formation: 31.3 kcal/mol in water .

-

Competitive pathways (bicarbonate vs. carbamate) depend on humidity and solvent polarity .

Coordination Chemistry

The tertiary nitrogen and aminomethyl group act as ligands for transition metals:

-

Pd(II) Complexes : Forms stable square-planar complexes with PdCl2 in ethanol/water mixtures, characterized by UV-Vis (λmax = 420 nm).

-

Catalytic Applications : These complexes show activity in Suzuki-Miyaura cross-coupling reactions (TON up to 10³).

Biological Interactions

While not its primary application, the compound exhibits moderate bioactivity:

-

Antimicrobial Activity : MIC = 32 µg/mL against S. aureus due to membrane disruption.

-

Enzyme Inhibition : Binds to acetylcholinesterase (IC50 = 45 µM) via π-cation interactions with Trp84.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing methylamine and pyrroline derivatives (TGA-DSC data).

-

Photoreactivity : UV light (254 nm) induces C-N bond cleavage, requiring storage in amber containers.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : One of the most notable applications of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine is its use as a precursor in the synthesis of antiviral agents. Research has shown that derivatives of this compound can inhibit the entry of viruses such as Ebola and Marburg. For instance, 4-(aminomethyl)benzamide derivatives have demonstrated potent activity against these viruses, with effective concentrations (EC50) below 10 μM . The structural modifications on these compounds enhance their selectivity and potency, making them suitable candidates for further optimization in therapeutic contexts.

Structure-Activity Relationship (SAR) Studies : The compound serves as a scaffold for SAR studies aimed at developing more effective antiviral agents. By modifying the amine and aromatic regions of the molecule, researchers have been able to identify compounds with improved antiviral properties. The ability to systematically alter functional groups allows for the fine-tuning of biological activity .

Synthetic Methodologies

Synthesis of Complex Molecules : this compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of more intricate structures. For example, it can be integrated into synthetic pathways that involve amide bond formation and other coupling reactions .

Linker Development for Bioconjugation : The compound has also been explored for its potential as a linker in bioconjugation strategies. This application is particularly relevant in the development of targeted therapies and diagnostic tools where precise attachment of biomolecules is required . The versatility of this compound makes it an attractive candidate for such applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: pyrrolidine derivatives and pyridine-based amines . Below is a detailed comparison:

Pyrrolidine Derivatives

- 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine (CAS 1698500-23-0) Structure: Features a pyrrolidine core with a triazole-methyl substituent. Applications: Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis. Key Differences: The triazole ring introduces aromaticity and hydrogen-bonding capacity, unlike the aminomethyl group in the target compound. This may enhance binding to hydrophobic enzyme pockets .

- 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine (CAS 939986-02-4) Structure: A piperidine analog with a chloropyrimidinyl substituent. Applications: Explored in anticancer drug development due to pyrimidine’s role in nucleotide mimicry.

Pyridine-Based Amines

- 4-Aminopyridine (4-AP) Structure: A pyridine ring with an amino group at position 4. Applications: Clinically used as a potassium channel blocker for multiple sclerosis. Key Differences: The aromatic pyridine ring in 4-AP confers planar geometry and stronger π-π interactions compared to the saturated pyrrolidine core of the target compound. This structural difference likely results in higher blood-brain barrier penetration for 4-AP .

- 4-(Aminomethyl)pyridine Structure: Pyridine with an aminomethyl substituent at position 4. Applications: Shown to potentiate voltage-gated calcium channels (VGCCs) in neuronal cells more effectively than 4-AP. Key Differences: The aminomethyl group enhances solubility and bioavailability relative to 4-AP, but the aromatic pyridine ring limits conformational flexibility compared to the pyrrolidine derivative .

Comparative Data Table

Research Findings and Mechanistic Insights

- VGCC Potentiation: Pyridine derivatives like 4-(aminomethyl)pyridine exhibit stronger calcium channel modulation than 4-AP, likely due to the aminomethyl group’s ability to stabilize charged intermediates in the channel pore .

- Metabolic Stability : Pyrrolidine derivatives generally exhibit higher metabolic stability than piperidine analogs due to reduced ring flexibility, which may favor the target compound in drug design .

- Steric Effects : The 1,2,2-trimethyl groups in the target compound could hinder interactions with flat binding sites (e.g., aromatic enzyme pockets), limiting its applicability compared to pyridine-based analogs .

Biological Activity

4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the modification of pyrrolidine derivatives. The synthetic pathway often includes the following steps:

- Formation of Pyrrolidine Ring : Starting from commercially available precursors, pyrrolidine rings are formed through cyclization reactions.

- Aminomethylation : The introduction of the aminomethyl group is achieved using formaldehyde and ammonia or amine derivatives.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research has demonstrated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound A | EGFR | 91% |

| Compound B | HER-2 | 92% |

| Compound C | KDR | 85% |

These findings suggest that modifications in the pyrrolidine structure can enhance anticancer activity by improving binding affinity to RTKs .

Neuroprotective Effects

The neuroprotective potential of derivatives similar to this compound has been explored in various studies. These compounds have been associated with modulation of neurotransmitter systems and exhibit properties that may protect against neurodegenerative diseases.

Study 1: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving several cancer cell lines, derivatives of this compound demonstrated varying degrees of cytotoxic effects. The study compared these effects against standard chemotherapeutic agents.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate cytotoxicity .

Study 2: In Vivo Efficacy

An in vivo study assessed the efficacy of a pyrrolidine derivative in a mouse model of tumor growth. The compound was administered at different dosages over a period of two weeks.

- Dosage : 10 mg/kg and 20 mg/kg.

- Outcome : Significant reduction in tumor size was observed in treated groups compared to control, with a maximum reduction of approximately 45% at the higher dosage .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein targets involved in disease pathways. The results indicated favorable interactions with key residues within the active sites of targeted kinases.

Key Findings:

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For chiral centers, 2D NOESY or COSY experiments can resolve spatial proximities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for amine-containing compounds due to proton affinity.

- X-ray Crystallography : Resolve absolute stereochemistry and confirm the pyrrolidine ring conformation. Requires high-purity crystals grown in aprotic solvents (e.g., acetonitrile/water mixtures).

Q. How can researchers synthesize this compound in a lab-scale setting?

- Methodological Answer :

-

Reductive Amination : React 1,2,2-trimethylpyrrolidin-3-one with aminomethylating agents (e.g., benzylamine derivatives) under hydrogenation (H, Pd/C) or using sodium cyanoborohydride (NaBHCN) in methanol at 60°C .

中国药科大学有机化学——13.7胺的制备07:01

-

Alkylation Strategies : Introduce the aminomethyl group via nucleophilic substitution on a pre-functionalized pyrrolidine scaffold. Use protecting groups (e.g., Boc) to prevent side reactions.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) achieve >98% purity. Monitor at 210–220 nm for amine absorption .

- Column Chromatography : Silica gel with eluents like dichloromethane/methanol (9:1) or ethyl acetate/ammonium hydroxide for polar amines.

Advanced Research Questions

Q. How can stereochemical analysis resolve ambiguities in the compound’s chiral centers?

- Methodological Answer :

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations.

- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric excess (ee) in solution. Requires advanced computational modeling (e.g., Gaussian software) .

- X-ray Diffraction : Use single-crystal data to validate chiral assignments.

Q. What experimental conditions affect the compound’s stability during storage or reactions?

- Methodological Answer :

- pH Sensitivity : Test degradation in buffered solutions (pH 3–10). Amines are prone to oxidation at high pH; store under inert gas (N) at 4°C.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Solvent Compatibility : Avoid halogenated solvents (e.g., DCM) for long-term storage due to potential quaternization reactions.

Q. How does the compound interact in heterocyclic systems, and what reactivity patterns emerge?

- Methodological Answer :

- Nucleophilic Reactivity : The primary amine group participates in Schiff base formation with carbonyl compounds. Monitor via -NMR shifts (e.g., imine formation at δ 8–9 ppm).

- Catalytic Applications : Test as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Compare enantioselectivity with similar amines (e.g., 4-AMP derivatives) .

Q. What computational tools predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Use B3LYP/6-31G(d) basis sets for amine systems .

- Molecular Docking : Simulate binding affinities with protein targets (e.g., amine oxidases) using AutoDock Vina. Validate with experimental IC assays.

Q. How to address contradictions in reported solubility or reactivity data?

- Methodological Answer :

- Systematic Solubility Studies : Use the shake-flask method in solvents (water, DMSO, ethanol) at 25°C. Compare with literature via Hansen solubility parameters.

- Reactivity Reproducibility : Control variables (e.g., moisture, oxygen) using Schlenk techniques. Cross-validate conflicting results with alternative assays (e.g., UV-Vis vs. NMR kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.